

# LEB-03-153 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LEB-03-153

Cat. No.: B15142528

Get Quote

## **Application Notes and Protocols for LEB-03-153**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **LEB-03-153**, a WEE1 deubiquitinase-targeting chimera (DUBTAC), in research settings. **LEB-03-153** is a novel compound designed for targeted protein stabilization by linking the WEE1 inhibitor, AZD1775 (Adavosertib), to the OTUB1 recruiter, EN523, with no linker. This DUBTAC facilitates the removal of ubiquitin chains from the WEE1 kinase, leading to its stabilization.

**Compound Information** 

| Compound   | Description                                       | Key Components                                    |
|------------|---------------------------------------------------|---------------------------------------------------|
| LEB-03-153 | A WEE1 DUBTAC for targeted protein stabilization. | AZD1775 (WEE1 Ligand),<br>EN523 (OTUB1 Recruiter) |

### **Solubility Data**

Disclaimer: Specific solubility data for the final **LEB-03-153** conjugate is not readily available. The following table summarizes the solubility of its individual components, which can serve as a starting point for solvent selection. It is highly recommended to perform small-scale solubility tests before preparing larger stock solutions.



| Component                                              | Solvent                 | Solubility                 | Source |
|--------------------------------------------------------|-------------------------|----------------------------|--------|
| AZD1775<br>(Adavosertib)                               | DMSO                    | ≥ 100 mg/mL (199.76<br>mM) | [1][2] |
| 10% DMSO + 40%<br>PEG300 + 5% Tween<br>80 + 45% Saline | 7.4 mg/mL (14.78<br>mM) | [3]                        |        |
| 10% DMSO + 90%<br>(20% SBE-β-CD in<br>Saline)          | ≥ 2.08 mg/mL (4.16 mM)  | [4]                        |        |
| 0.5% Methylcellulose in deionized water                | Forms a suspension      | [5]                        |        |
| EN523                                                  | DMSO                    | 10 mM                      | [6]    |
| DMSO                                                   | 25 mg/mL (106.72<br>mM) | [1]                        |        |
| LEB-03-146 (a similar<br>WEE1 DUBTAC)                  | DMSO                    | ≥ 50 mg/mL (56.05<br>mM)   | [7]    |

## Experimental Protocols

### In Vitro Protocol: WEE1 Stabilization in Cell Culture

This protocol describes a general method to assess the stabilization of WEE1 protein in a cancer cell line (e.g., HEP3B hepatoma cells) following treatment with **LEB-03-153**. The primary readout is the protein level of WEE1 as determined by Western blotting.

#### Materials:

- LEB-03-153
- AZD1775 (as a control)
- EN523 (as a control)



- Proteasome inhibitor (e.g., Bortezomib or MG132, as a positive control for protein stabilization)
- HEPB3 or other suitable cancer cell line
- Cell culture medium and supplements
- DMSO (for preparing stock solutions)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-WEE1, anti-β-actin (or other loading control)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

#### Procedure:

- Stock Solution Preparation:
  - Prepare a 10 mM stock solution of LEB-03-153 in fresh, anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
  - Prepare 10 mM stock solutions of AZD1775 and EN523 in DMSO as controls.
- Cell Seeding:



- Seed HEP3B cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
- Allow cells to adhere and grow overnight.
- Compound Treatment:
  - Prepare working solutions of LEB-03-153, AZD1775, EN523, and the proteasome inhibitor in cell culture medium. A typical final concentration for DUBTACs in initial experiments is between 1-10 μM. A dose-response experiment is recommended.
  - Include the following experimental groups:
    - Vehicle control (DMSO)
    - **LEB-03-153** (e.g., 1, 5, 10 μM)
    - AZD1775 alone (e.g., 10 μM)
    - EN523 alone (e.g., 10 μM)
    - Proteasome inhibitor (positive control, concentration as per manufacturer's recommendation)
  - Remove the old medium from the cells and add the medium containing the compounds.
  - Incubate the cells for a specified time course (e.g., 8, 16, 24 hours).
- Cell Lysis:
  - After incubation, wash the cells twice with ice-cold PBS.
  - Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Incubate on ice for 30 minutes with occasional vortexing.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.



- Transfer the supernatant (protein lysate) to a new tube.
- Protein Quantification and Western Blotting:
  - Determine the protein concentration of each lysate using a BCA assay.
  - Normalize the protein concentrations and prepare samples for SDS-PAGE.
  - Perform Western blotting according to standard procedures to detect WEE1 and the loading control.

#### In Vivo Protocol: General Formulation Considerations

Disclaimer: A specific, validated in vivo formulation for **LEB-03-153** has not been published. The following are suggestions based on the formulation of its component, AZD1775, and should be optimized for the specific animal model and administration route.

Suggested Formulations for Oral Gavage (based on AZD1775):

- Suspension: 0.5% (w/v) methylcellulose in deionized water.[5]
- Solubilized Formulation 1: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.
- Solubilized Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in saline).[4]

Preparation (for solubilized formulations):

- Dissolve LEB-03-153 in DMSO first.
- Add the other co-solvents sequentially, ensuring the solution is clear after each addition.
- The final formulation should be prepared fresh before administration.

## Signaling Pathway and Experimental Workflow WEE1 Signaling Pathway in Cell Cycle Regulation

The WEE1 kinase is a critical negative regulator of the G2/M cell cycle checkpoint. It phosphorylates and inactivates the cyclin-dependent kinase 1 (CDK1), preventing premature







entry into mitosis. This allows time for DNA repair before cell division. In many cancer cells, particularly those with a defective G1 checkpoint (e.g., p53 mutations), the G2 checkpoint is crucial for survival, making WEE1 an attractive therapeutic target. Inhibition of WEE1 leads to the accumulation of active CDK1, forcing cells with damaged DNA to enter mitosis, which can result in mitotic catastrophe and cell death.





© 2025 BenchChem. All rights reserved.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. EN523 | TargetMol [targetmol.com]
- 2. Deubiquitinase-targeting chimeras for targeted protein stabilization [escholarship.org]
- 3. EN-523 | OTUB1招募者 | CAS 2094893-05-5 | 美国InvivoChem [invivochem.cn]
- 4. USP7-Based Deubiquitinase-Targeting Chimeras Stabilize AMPK PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization PMC [pmc.ncbi.nlm.nih.gov]
- 6. EN523 | OTUB1 ligand | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [LEB-03-153 solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142528#leb-03-153-solubility-and-preparation-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com